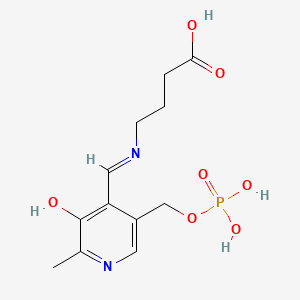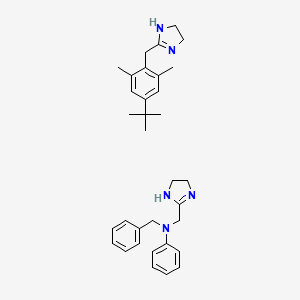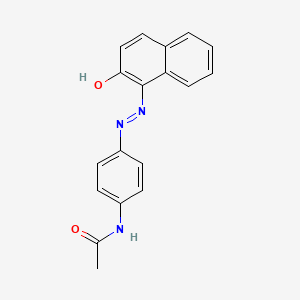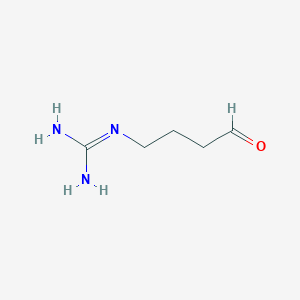
4-Guanidinobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-guanidinobutanal is a member of butanals. It is a conjugate base of a 4-guanidiniumylbutanal.
Applications De Recherche Scientifique
Inhibitor in Cysteine Proteases
4-Guanidinobutanal, as a part of E-64 (1-(L-trans-epoxysuccinylleucylamino)-4-guanidinobutane), acts as a potent and highly selective irreversible inhibitor of cysteine proteases. The crystal structure of a complex of actinidin and E-64 shows the significant interaction between E-64 and the active site of the enzyme, which may contribute to the positioning of the inhibitor molecule for nucleophilic attack by the active-site thiolate anion (Varughese et al., 1992).
Cardioprotective Agent
4-Guanidinobutanal derivatives, such as leonurine, have shown protective effects against ischemic rat heart. Leonurine significantly decreased levels of lactate dehydrogenase and creatine kinase in plasma and corresponded with decreased infarct size in ischemic rat heart. Its cardioprotective properties are associated with antioxidative and anti-apoptotic effects, making it a potential adjuvant cardioprotective agent (Liu et al., 2010).
Neuromodulator Agmatine Metabolism
Agmatine (1-amino-4-guanidinobutane) plays a vital role as a neuromodulator with anticonvulsant, antineurotoxic, and antidepressant actions in the brain. Agmatine metabolism involves key enzymes such as arginine decarboxylase, diamine oxidase, and agmatinase, which are important for addiction/satiety pathways associated with alcohol misuse. Inhibitors of these enzymes are promising agents for treating addictions (Benítez et al., 2018).
Influenza Virus Inhibitor
4-Guanidinobutanal derivatives like GG167 have demonstrated significant inhibitory effects on influenza A and B viruses. The inhibitor retains its activity even when treatments are delayed and has no effect on the serum antibody response to infection (Ryan et al., 1995).
Antigastritic Action
4-Guanidinobutyric acid (4GBA) has shown inhibitory effects against gastric lesions by inhibiting Helicobacter pylori growth and having an acid-neutralizing capacity. It reduced the size of HCl/EtOH-induced and indomethacin-induced gastric lesions, suggesting its potential use in treating and/or protecting gastritis (Hwang & Jeong, 2012).
Propriétés
Nom du produit |
4-Guanidinobutanal |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-(4-oxobutyl)guanidine |
InChI |
InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8) |
Clé InChI |
VCOFTLCIPLEZKE-UHFFFAOYSA-N |
SMILES canonique |
C(CC=O)CN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



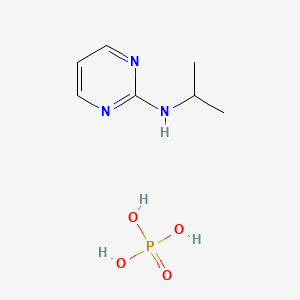
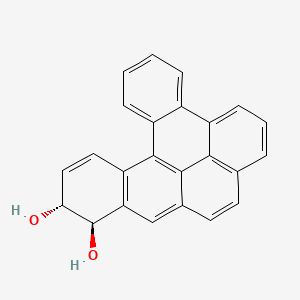
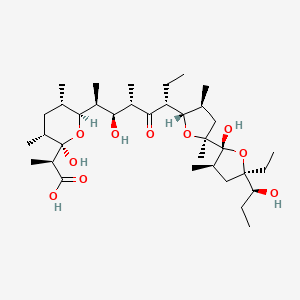
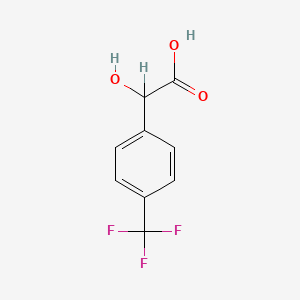
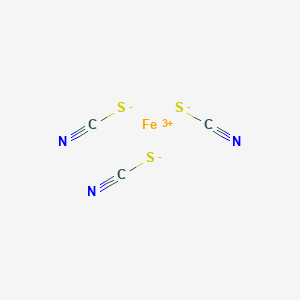
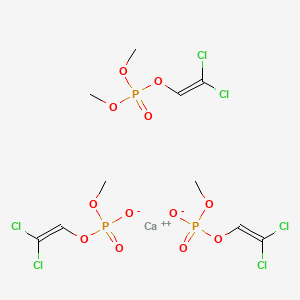
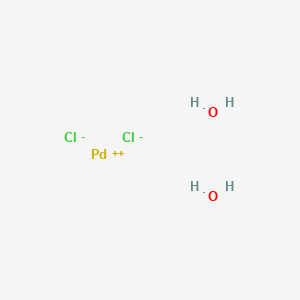
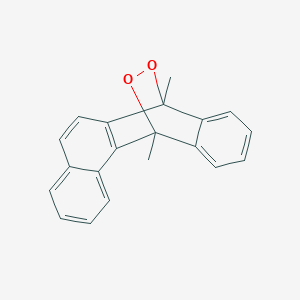
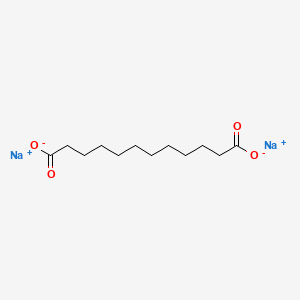
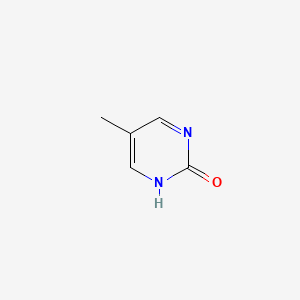
![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
